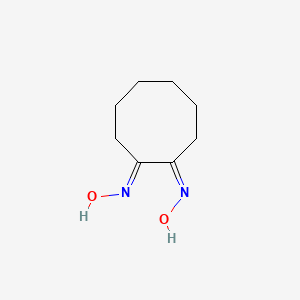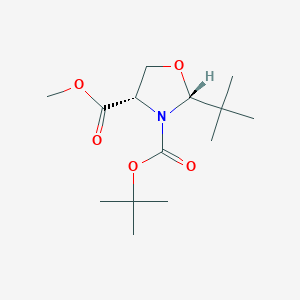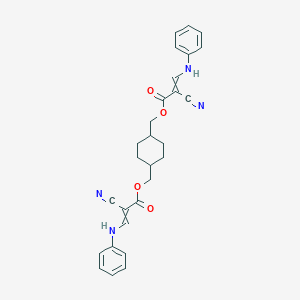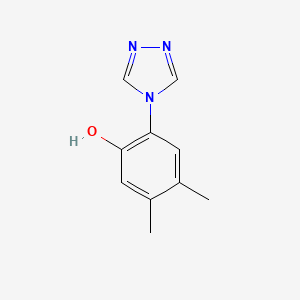
(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT is a synthetic peptide derivative used primarily in research settings. This compound is a modified version of the human growth hormone-releasing factor, which plays a crucial role in stimulating the release of growth hormone from the pituitary gland.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, employing preparative HPLC systems.
化学反应分析
Types of Reactions
(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Amino acid substitution is typically performed during the synthesis phase using protected amino acid derivatives.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Peptide analogs with altered amino acid sequences.
科学研究应用
(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating growth hormone release and its effects on cellular processes.
Medicine: Explored for potential therapeutic applications in growth hormone deficiencies and related disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
The mechanism of action of (BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT involves binding to specific receptors on the surface of pituitary cells. This binding triggers a signaling cascade that leads to the release of growth hormone. The molecular targets include the growth hormone-releasing hormone receptor and associated signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway.
相似化合物的比较
Similar Compounds
(BETA-ASP3)-VIP (HUMAN, MOUSE, RAT) TRIFLUOROACETATE SALT: Another peptide derivative with similar synthetic and research applications.
(BETA-ASP3)-SOMATOSTATIN (HUMAN) TRIFLUOROACETATE SALT: A peptide involved in inhibiting the release of growth hormone.
Uniqueness
(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT is unique due to its specific role in stimulating growth hormone release, making it a valuable tool for studying growth regulation and potential therapeutic applications.
属性
CAS 编号 |
142985-02-2 |
|---|---|
分子式 |
C8H26O3Si4 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B1175886.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B1175888.png)


